molecular formula C10H7NO3 B134730 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 154504-43-5

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B134730
M. Wt: 189.17 g/mol
InChI Key: GJEILVUIMNTTNZ-UHFFFAOYSA-N
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Description

“1,3-Dioxolo[4,5-g]quinolin-8(5H)-one” is an organic heteropentacyclic compound . It is also known as Oliveroline , an anti-cholinergic aporphine alkaloid .


Synthesis Analysis

The compound has been synthesized using green TiO2 in an eco-compatible sonochemical process . It has also been synthesized as a novel thiazapodophyllotoxin analogue with potential anticancer activity .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolo[4,5-g]quinolin-8(5H)-one” includes a heteropentacyclic compound with additional hydroxy and methoxy substituents at positions 10 and 11 .


Chemical Reactions Analysis

The compound has been involved in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines . It has also been used in the synthesis of novel thiazapodophyllotoxin analogues .


Physical And Chemical Properties Analysis

The compound has a molar mass of 295.338 g/mol . More detailed physical and chemical properties may be found in specific databases or literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one have been synthesized using solvent-free conditions, highlighting their potential in green chemistry applications (Wu Xiao-xi, 2015).
  • The molecular structures of certain derivatives demonstrate unique conformational and configurational disorders, suggesting complex chemical behaviors (Paola Cuervo, R. Abonía, J. Cobo, C. Glidewell, 2009).
  • Ultrasound-promoted one-pot synthesis under catalyst-free and solvent-free conditions has been developed, emphasizing environmentally friendly procedures (D. Azarifar, D. Sheikh, 2012).

Applications in Anticancer and Antibacterial Research

Green Chemistry and Eco-friendly Synthesis

Future Directions

The compound’s potential as an anticancer agent suggests a direction for future research. Additionally, its synthesis using green TiO2 indicates a potential for environmentally friendly production methods.

properties

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-1-2-11-7-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEILVUIMNTTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496428
Record name 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

CAS RN

154504-43-5
Record name 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
P Cuervo, R Abonia, J Cobo… - … Section C: Crystal …, 2009 - scripts.iucr.org
(IUCr) Conformational and configurational disorder in 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-…
Number of citations: 3 scripts.iucr.org
JN Low, J Cobo, P Cuervo, R Abonia… - … Section C: Crystal …, 2004 - scripts.iucr.org
Molecules of the title compound, C16H12BrNO3, exhibit a polarized molecular–electronic structure. A combination of one N—H⋯O hydrogen bond and one C—H⋯O hydrogen bond …
Number of citations: 7 scripts.iucr.org
J Cobo, P Cuervo, R Abonia… - … Section C, Crystal …, 2004 - abdn.pure.elsevier.com
6-(4-Bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one: bilayers built from NH...O, CH...O and CH...n(arene) hydrogen — The University of Aberdeen Research Portal Skip to …
Number of citations: 0 abdn.pure.elsevier.com
AL Giraldo, GA Penuela, RA Torres-Palma, NJ Pino… - Water research, 2010 - Elsevier
In the work presented here, a photocatalytic system using titanium Degussa P-25 in suspension was used to evaluate the degradation of 20mg L −1 of antibiotic oxolinic acid (OA). The …
Number of citations: 246 www.sciencedirect.com
JW Kwon - Drug Testing and Analysis, 2016 - Wiley Online Library
The degradation of veterinary drugs approved for use in aquaculture is very important in the evaluation of the impact of these drugs on the environment and to ensure safe food …
YH Chang, JS Yang, SC Kuo, JG Chung - Anticancer research, 2009 - ar.iiarjournals.org
CWC-8 is a new synthesized novel 2-phenyl-4-quinolone compound in our laboratory which has demonstrated potential antitumor activity. In this study, we have defined the viability …
Number of citations: 27 ar.iiarjournals.org
R Kakadiya, YC Wu, H Dong, HH Kuo, LH Yih… - …, 2011 - Wiley Online Library
A series of 2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives were synthesized for the purpose of evaluating antiproliferative activity. Structure–activity relationships of the newly …
U Basavaiah, YB Basavaraju - Journal of Applied Pharmaceutical …, 2018 - japsonline.com
Objectives: The presence of the methylenedioxy ring, substituents at ring C and no methoxy groups on ring D are responsible for the antimitotic property. The series of new N-phenyl …
Number of citations: 1 japsonline.com
P Chauhan, Ritu, Preeti, S Kumar… - European Journal of …, 2019 - Wiley Online Library
AC‐3 thiocyanation of 2‐aryl‐quinolin‐4‐ones in the presence of eosin‐Y and visible light has been developed. The methodology allows easy access to a variety of 2‐aryl‐3‐thiocyano‐…
Y Tan, H Hu, W Zhu, T Wang, T Gao, H Wang… - European Journal of …, 2023 - Elsevier
A series of novel dihydroquinolin-4(1H)-one derivatives targeting colchicine binding site on tubulin were designed, synthesized and evaluated as anticancer agents. The most potent …
Number of citations: 3 www.sciencedirect.com

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